2-[(6-Chloropyridin-3-yl)formamido]acetic acid
Overview
Description
2-[(6-Chloropyridin-3-yl)formamido]acetic acid is a chemical compound with the molecular formula C8H7ClN2O3 and a molecular weight of 214.61 g/mol . This compound belongs to the class of pyridine derivatives and is known for its unique chemical structure and biological activity. It is commonly used in scientific research, particularly in the fields of pharmaceuticals and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Chloropyridin-3-yl)formamido]acetic acid typically involves the reaction of 6-chloropyridine-3-carboxylic acid with formamide and glycine under specific reaction conditions. The process may include steps such as:
Formation of the Intermediate: The initial step involves the reaction of 6-chloropyridine-3-carboxylic acid with formamide to form an intermediate compound.
Coupling with Glycine: The intermediate is then coupled with glycine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.
Purification: Employing purification techniques such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(6-Chloropyridin-3-yl)formamido]acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted pyridine derivatives
Scientific Research Applications
2-[(6-Chloropyridin-3-yl)formamido]acetic acid is widely used in scientific research due to its versatile properties. Some of its applications include:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block in organic synthesis, enabling the creation of complex molecules.
Biological Research: It is used in biological studies to investigate its effects on cellular processes and molecular pathways.
Industrial Research: The compound is utilized in industrial research for the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(6-Chloropyridin-3-yl)formamido]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.
Altering Gene Expression: Affecting the expression of genes related to cellular functions and processes.
Comparison with Similar Compounds
2-[(6-Chloropyridin-3-yl)formamido]acetic acid can be compared with other similar compounds, such as:
2-[(6-Bromopyridin-3-yl)formamido]acetic acid: Similar structure but with a bromine atom instead of chlorine.
2-[(6-Fluoropyridin-3-yl)formamido]acetic acid: Similar structure but with a fluorine atom instead of chlorine.
2-[(6-Methylpyridin-3-yl)formamido]acetic acid: Similar structure but with a methyl group instead of chlorine.
The uniqueness of this compound lies in its specific chemical properties and biological activity, which make it suitable for various research applications.
Properties
IUPAC Name |
2-[(6-chloropyridine-3-carbonyl)amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O3/c9-6-2-1-5(3-10-6)8(14)11-4-7(12)13/h1-3H,4H2,(H,11,14)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSLNHSCEKVAIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)NCC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.